molecular formula C10H11NO3S B14873267 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinic acid

2-((Tetrahydrothiophen-3-yl)oxy)isonicotinic acid

Cat. No.: B14873267
M. Wt: 225.27 g/mol
InChI Key: CYCTYVAFUHEJSE-UHFFFAOYSA-N
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Description

2-((Tetrahydrothiophen-3-yl)oxy)isonicotinic acid is an organic compound that features a tetrahydrothiophene ring attached to an isonicotinic acid moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinic acid typically involves the following steps:

    Formation of the Tetrahydrothiophene Derivative: The starting material, tetrahydrothiophene, is subjected to a halogenation reaction to introduce a halogen atom at the 3-position.

    Nucleophilic Substitution: The halogenated tetrahydrothiophene is then reacted with isonicotinic acid in the presence of a base to form the ether linkage, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((Tetrahydrothiophen-3-yl)oxy)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isonicotinic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the isonicotinic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isonicotinic acid derivatives.

Scientific Research Applications

2-((Tetrahydrothiophen-3-yl)oxy)isonicotinic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties.

Mechanism of Action

The mechanism of action of 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific therapeutic context.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-3-yl)isonicotinic acid: Similar structure but lacks the tetrahydrothiophene ring.

    Isonicotinic acid: The parent compound without the tetrahydrothiophene moiety.

    Tetrahydrothiophene: The sulfur-containing ring structure without the isonicotinic acid moiety.

Uniqueness

2-((Tetrahydrothiophen-3-yl)oxy)isonicotinic acid is unique due to the presence of both the tetrahydrothiophene ring and the isonicotinic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

2-(thiolan-3-yloxy)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H11NO3S/c12-10(13)7-1-3-11-9(5-7)14-8-2-4-15-6-8/h1,3,5,8H,2,4,6H2,(H,12,13)

InChI Key

CYCTYVAFUHEJSE-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)O

Origin of Product

United States

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